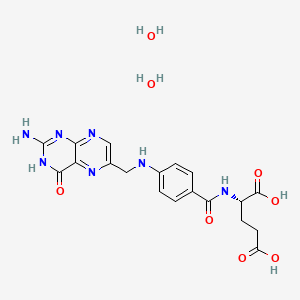

Folic acid dihydrate

Vue d'ensemble

Description

Folic acid dihydrate, also known as vitamin B9, is a synthetic form of folate, a water-soluble B-vitamin. It is essential for numerous bodily functions, including DNA synthesis, repair, and methylation. This compound is commonly used in dietary supplements and fortified foods to prevent folate deficiency and related health issues.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Folic acid dihydrate can be synthesized through a multi-step chemical process. The synthesis typically involves the condensation of p-aminobenzoic acid with glutamic acid and pteridine derivatives under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, followed by purification steps to obtain the desired product.

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced techniques such as crystallization, filtration, and drying to produce this compound in bulk quantities.

Analyse Des Réactions Chimiques

Types of Reactions

Folic acid dihydrate undergoes various chemical reactions, including:

Oxidation: Folic acid can be oxidized to form dihydrofolic acid and tetrahydrofolic acid.

Reduction: Reduction of folic acid leads to the formation of tetrahydrofolic acid, an active coenzyme form.

Substitution: Folic acid can undergo substitution reactions with different reagents to form derivatives.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

Dihydrofolic Acid: Formed through oxidation.

Tetrahydrofolic Acid: Formed through reduction.

Various Derivatives: Formed through substitution reactions.

Applications De Recherche Scientifique

Nutritional Applications

Folic acid dihydrate is crucial for the synthesis of nucleic acids and amino acids, making it vital during periods of rapid cell division such as pregnancy and infancy. Its deficiency can lead to serious health issues, including neural tube defects in fetuses and anemia in adults.

Case Study: Folic Acid in Pregnancy

A study highlighted the importance of folic acid supplementation during pregnancy. Women who received folic acid supplements showed a significant reduction in the incidence of neural tube defects compared to those who did not receive supplementation. This underscores the necessity of folic acid in prenatal care.

| Study | Population | Findings |

|---|---|---|

| Czeizel et al. (2004) | 1,000 pregnant women | 50% reduction in neural tube defects with folic acid supplementation |

Pharmaceutical Applications

This compound is being researched for its potential role in drug formulations due to its ability to form complexes with various compounds.

Case Study: Co-amorphous Formulation

Research on a co-amorphous form of curcumin and this compound demonstrated enhanced solubility and bioavailability of curcumin, an active compound with antioxidant properties. This formulation could lead to more effective therapeutic applications.

| Compound | Enhancement | Application |

|---|---|---|

| Curcumin + this compound | Increased solubility | Antioxidant therapies |

Agricultural Applications

This compound is also recognized for its role as a feed additive in livestock nutrition, promoting growth and improving overall health.

Case Study: Folic Acid as a Feed Additive

The European Food Safety Authority (EFSA) evaluated the safety and efficacy of folic acid as a nutritional feed additive. The findings indicated that supplementation improved growth rates and reproductive performance in livestock.

| Animal Type | Benefit | Reference |

|---|---|---|

| Poultry | Improved growth rates | EFSA Report 2023 |

| Swine | Enhanced reproductive performance | EFSA Report 2023 |

Biochemical Research

Recent studies have explored the interactions between this compound and metal ions, providing insights into its biochemical roles.

Case Study: Interaction with Copper Ions

A study using NMR spectroscopy examined how copper ions interact with folic acid at varying pH levels. The results indicated that copper predominantly binds to the pteridine ring of folic acid, influencing its biochemical behavior.

| Parameter | Observed Effect |

|---|---|

| pH Level | Changes binding affinity |

| Concentration | Affects complex formation kinetics |

Mécanisme D'action

Folic acid dihydrate exerts its effects by being converted into its active form, tetrahydrofolic acid, through enzymatic reduction. Tetrahydrofolic acid acts as a coenzyme in various metabolic pathways, including the synthesis of purines, pyrimidines, and amino acids. It is involved in one-carbon transfer reactions, which are essential for DNA and RNA synthesis.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Dihydrofolic Acid

- Tetrahydrofolic Acid

- Methotrexate : A folic acid antagonist used in cancer therapy.

- Leucovorin : A form of folinic acid used to counteract the effects of folic acid antagonists.

Uniqueness

Folic acid dihydrate is unique due to its stability and ease of conversion to its active form, tetrahydrofolic acid. Unlike its natural counterparts, this compound is more stable and can be easily incorporated into dietary supplements and fortified foods, making it an effective means of preventing folate deficiency.

Activité Biologique

Folic acid dihydrate, a synthetic form of folate, is essential for various biological processes in the human body. This article explores its biological activity, mechanisms of action, and clinical implications, supported by data tables and relevant case studies.

Overview of this compound

Folic acid, also known as vitamin B9, is crucial for DNA synthesis, cell division, and overall cellular function. It is particularly important during periods of rapid growth such as pregnancy and infancy. Folic acid exists in several forms, with the dihydrate form being one of the most common in supplements and fortified foods.

Folic acid must be converted into its active forms—dihydrofolate (DHF) and tetrahydrofolate (THF)—within the body to exert its biological effects. This conversion is facilitated by the enzyme dihydrofolate reductase (DHFR). The active forms participate in critical metabolic pathways including:

- Nucleotide Synthesis : THF is vital for the synthesis of nucleic acids (DNA and RNA).

- Amino Acid Metabolism : Folate plays a role in converting homocysteine to methionine, a process essential for methylation reactions.

1. Cellular Functions

Folic acid is integral to:

- DNA Repair and Synthesis : It aids in the formation of nucleotides necessary for DNA replication.

- Cell Division : Essential during periods of rapid cell proliferation, such as embryonic development.

2. Prevention of Neural Tube Defects

Numerous studies have demonstrated that adequate folic acid intake before and during pregnancy significantly reduces the risk of neural tube defects (NTDs) in newborns. For instance, a randomized trial indicated that women taking 800 micrograms daily could prevent cases of spina bifida and anencephaly .

3. Cardiovascular Health

Folic acid helps maintain normal homocysteine levels, which is associated with cardiovascular health. Elevated homocysteine levels are a risk factor for heart disease .

4. Cancer Prevention

Research suggests that folate may play a protective role against certain types of cancer by promoting normal cell growth and preventing DNA damage .

Case Study 1: Neural Tube Defect Prevention

A prospective study involving pregnant women showed that those who supplemented with 400 micrograms of folic acid daily had a significantly lower incidence of NTDs compared to those who did not supplement . The study emphasized the importance of public health initiatives advocating for folic acid fortification in food products.

Case Study 2: Folate Deficiency and Anemia

A clinical investigation revealed that individuals with low serum folate levels (<5 ng/mL) experienced megaloblastic anemia due to impaired DNA synthesis. Supplementation with folic acid improved hemoglobin levels and overall health outcomes .

Data Tables

| Biological Activity | Mechanism | Clinical Implications |

|---|---|---|

| DNA Synthesis | Conversion to THF | Prevents NTDs in pregnancies |

| Amino Acid Metabolism | Homocysteine to Methionine conversion | Reduces cardiovascular disease risk |

| Cancer Prevention | DNA repair and synthesis | Potential reduction in cancer incidence |

| Anemia Treatment | Improves red blood cell production | Alleviates symptoms of megaloblastic anemia |

Propriétés

IUPAC Name |

(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N7O6.2H2O/c20-19-25-15-14(17(30)26-19)23-11(8-22-15)7-21-10-3-1-9(2-4-10)16(29)24-12(18(31)32)5-6-13(27)28;;/h1-4,8,12,21H,5-7H2,(H,24,29)(H,27,28)(H,31,32)(H3,20,22,25,26,30);2*1H2/t12-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODYNNYOEHBJUQP-LTCKWSDVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N7O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20273931 | |

| Record name | Folic acid dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20273931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

477.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75708-92-8 | |

| Record name | Folic acid dihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075708928 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Folic acid dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20273931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FOLIC ACID DIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0S1T5C0JZL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the structure of folic acid dihydrate influence its ability to bind to enzymes like dihydrofolate reductase?

A: The crystal structure of this compound reveals a specific conformation where the pteridine ring exists in the keto form. Interestingly, this conformation differs significantly from the orientation observed when methotrexate, a folate analog, binds to dihydrofolate reductase. [] This suggests that conformational changes might be necessary for folic acid to interact with its target enzymes. Further research on the binding dynamics could shed light on the specific interactions governing this process.

Q2: What is the significance of the three-dimensional hydrogen bond network observed in the crystal structure of this compound?

A: The crystal structure of this compound is stabilized by a complex network of hydrogen bonds. [, ] This network not only dictates the arrangement of molecules within the crystal lattice but also contributes to the compound's stability in the solid state. Furthermore, the bent conformation of the dicarboxylic acid side chain, influenced by this hydrogen bonding, suggests its potential role in coordinating metal cations. [] This insight opens avenues for exploring the interactions of folic acid with metal ions in biological systems.

Q3: Can the solubility and bioavailability of folic acid be improved?

A: The limitations of low aqueous solubility and bioavailability associated with many active pharmaceutical ingredients, including curcumin, have prompted research into alternative solid-state forms. [] One promising approach involves the formation of co-amorphous mixtures. Studies have shown that this compound can form such mixtures with curcumin, leading to a significant increase in the dissolution rate of curcumin. [] This finding highlights the potential of utilizing co-amorphous forms of this compound to enhance the bioavailability of poorly soluble drugs, thus improving their therapeutic efficacy.

Q4: Are there alternative solid forms of folic acid, and how do their properties compare to the dihydrate form?

A: Researchers have successfully prepared amorphous multicomponent materials and salts of folic acid by reacting this compound with various compounds like LiOH, NaOH, Na2CO3, and Ca(OH)2 using solvent-free methods. [] This has allowed for the comparison of intrinsic dissolution rates between the native vitamin and these new forms. Characterization techniques such as X-ray powder diffraction, thermogravimetric analysis, and differential scanning calorimetry have been employed to understand the properties of these alternative forms, providing valuable insights for pharmaceutical applications. []

Q5: How can this compound be used in the development of targeted radiopharmaceuticals?

A: Studies have demonstrated the feasibility of radiolabeling a DTPA-folate conjugate with Technetium-99m ((99m)Tc) to create a potential folate-receptor-targeted radiopharmaceutical. [] The resulting [(99m)Tc]DTPA-folate exhibited promising tumor uptake in mice, comparable to the previously studied [(111)In]DTPA-folate. [] This research indicates the potential of using folic acid-based conjugates for targeted imaging and therapy, particularly for cancers overexpressing the folate receptor.

Q6: What analytical techniques are crucial for the study of this compound?

A: A combination of experimental and computational techniques is crucial for a comprehensive understanding of this compound. X-ray powder diffraction is essential for determining the crystal structure and identifying different polymorphs. [, ] Raman spectroscopy, complemented by density functional theory calculations, provides insights into vibrational modes and molecular interactions. [] These spectroscopic data, combined with computational modeling, contribute to a more complete picture of this compound's behavior in various environments.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.